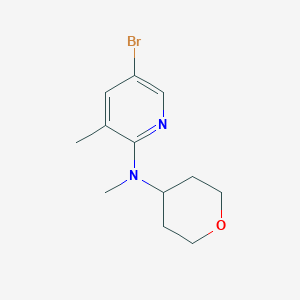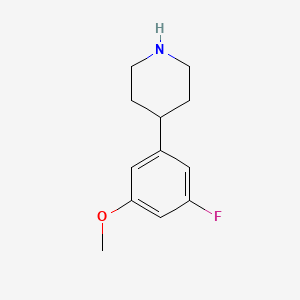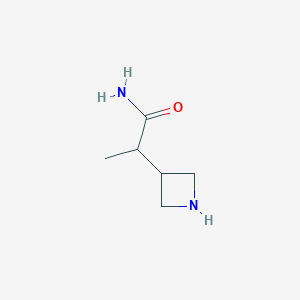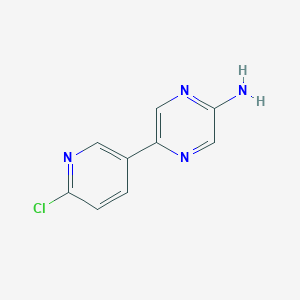
5-(6-Chloropyridin-3-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Chloropyridin-3-yl)pyrazin-2-amine is a heterocyclic organic compound Its structure consists of a pyrazine ring fused with a pyridine ring, and it contains a chlorine atom at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of 5-(6-Chloropyridin-3-yl)pyrazin-2-amine. One common method involves the reaction of 6-chloropyridine-3-carbonitrile with hydrazine hydrate. The reaction proceeds through cyclization to form the desired pyrazine ring. The synthetic route can be summarized as follows:
6-Chloropyridine-3-carbonitrile+Hydrazine hydrate→this compound
Industrial Production:
Industrial-scale production methods typically involve optimization of the synthetic route, purification, and isolation of the compound. Detailed conditions and scale-up processes are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
5-(6-Chloropyridin-3-yl)pyrazin-2-amine can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides or acyl chlorides.
Oxidation and Reduction: The compound may undergo oxidation (e.g., using oxidizing agents like potassium permanganate) or reduction (e.g., using hydrogen gas and a catalyst).
Cyclization Reactions: Given its structure, cyclization reactions can lead to the formation of fused heterocyclic compounds.
Major products formed from these reactions include derivatives of the parent compound, such as substituted pyrazines and pyridines.
Scientific Research Applications
5-(6-Chloropyridin-3-yl)pyrazin-2-amine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development, targeting specific biological pathways.
Agrochemicals: It may serve as a precursor for pesticides or herbicides.
Material Science: Its unique structure could contribute to novel materials with specific properties.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may interact with cellular receptors or enzymes, modulating biological processes.
- In agrochemicals, it could disrupt pest metabolism or growth.
Comparison with Similar Compounds
5-(6-Chloropyridin-3-yl)pyrazin-2-amine stands out due to its chlorine substitution pattern and fused pyrazine-pyridine ring system. Similar compounds include 5-bromo-6-chloropyrazin-2-amine and 5,5’-diamino-2,2’-bipyridine . its unique combination of features sets it apart.
Remember that further research and experimentation are essential to fully explore the compound’s potential and applications
Properties
CAS No. |
835876-15-8 |
|---|---|
Molecular Formula |
C9H7ClN4 |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
5-(6-chloropyridin-3-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H7ClN4/c10-8-2-1-6(3-13-8)7-4-14-9(11)5-12-7/h1-5H,(H2,11,14) |
InChI Key |
QCPKWSILXXCQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CN=C(C=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


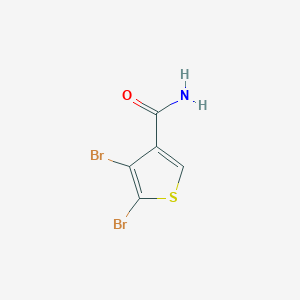
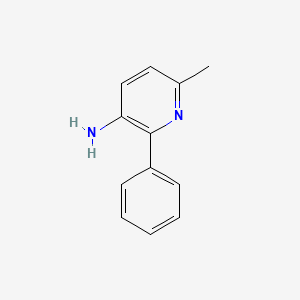
![Methyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B12074922.png)
![4,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B12074926.png)
![Ethyl 2-[[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino]-4,5-bis(2-methoxyethoxy)benzoate](/img/structure/B12074930.png)

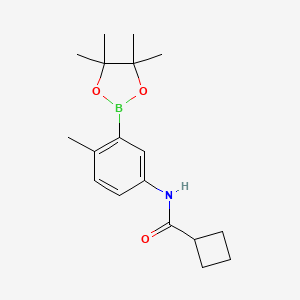
![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)


![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)
